1-Allyl-4-(trifluoromethyl)benzene

Physical organic chemistry Substituent effects Reactivity prediction

1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4), also known as 4-allylbenzotrifluoride, is a para-substituted allylbenzene derivative bearing a strongly electron-withdrawing trifluoromethyl group (Hammett σp = +0.54). With molecular formula C₁₀H₉F₃ and molecular weight 186.17 g/mol, it is a colorless to pale yellow liquid at ambient conditions (predicted boiling point 176.3 °C, density 1.112 g/mL at 25 °C, logP 3.43–4.01).

Molecular Formula C10H9F3
Molecular Weight 186.17 g/mol
CAS No. 1813-97-4
Cat. No. B156884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-4-(trifluoromethyl)benzene
CAS1813-97-4
Molecular FormulaC10H9F3
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2
InChIKeyAEVBWCOLYXWNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4): A Para-CF₃-Substituted Allylbenzene with Differentiated Electronic, Physicochemical, and Biological Response Profiles


1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4), also known as 4-allylbenzotrifluoride, is a para-substituted allylbenzene derivative bearing a strongly electron-withdrawing trifluoromethyl group (Hammett σp = +0.54) [1]. With molecular formula C₁₀H₉F₃ and molecular weight 186.17 g/mol, it is a colorless to pale yellow liquid at ambient conditions (predicted boiling point 176.3 °C, density 1.112 g/mL at 25 °C, logP 3.43–4.01) . The compound belongs to a class of allylbenzene analogs that includes the natural product estragole (4-allylanisole, para-OCH₃) and 4-allyltoluene (para-CH₃), but is distinguished by the unique combination of a terminal allyl handle for further functionalization and a metabolically stable, highly lipophilic CF₃ substituent that fundamentally alters electronic character, volatility, and biological recognition compared to its non-fluorinated structural analogs [1][2].

Why 1-Allyl-4-(trifluoromethyl)benzene Cannot Be Interchanged with Estragole, 4-Allyltoluene, or Allylbenzene: Key Physicochemical and Biological Differentiation Drivers


Para-substituted allylbenzenes sharing the C₆H₄–CH₂CH=CH₂ scaffold are not functionally interchangeable. Replacing the para-OCH₃ of estragole with CF₃ switches the electronic character from net electron-donating (σp = –0.27) to strongly electron-withdrawing (σp = +0.54), a Δσp of 0.81 that fundamentally alters reactivity in electrophilic aromatic substitution, allylic functionalization regiochemistry, and copolymerization behavior [1]. This electronic inversion is accompanied by a boiling point decrease of ~39 °C despite a 25% higher molecular weight, a >7-fold increase in vapor pressure (1.48 vs. 0.21 mmHg at 25 °C), and a logP increase from 2.96 to 4.01, which together drive large differences in headspace volatility, formulation behavior, and olfactory receptor activation in insect chemoreception systems [2]. The quantitative evidence below demonstrates that these differences are not incremental but categorical, making this compound a distinct chemical entity for procurement specification rather than a drop-in replacement for any in-class analog.

Quantitative Differentiation Evidence for 1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4) vs. Closest Structural Analogs


Hammett σp Substituent Constant: Electronic Character Inversion vs. Estragole and 4-Allyltoluene

The para-CF₃ group of 1-allyl-4-(trifluoromethyl)benzene exerts a strongly electron-withdrawing effect quantified by a Hammett σp constant of +0.54 [1]. This stands in stark contrast to the para-OCH₃ group in estragole (σp = –0.27, electron-donating) and the para-CH₃ group in 4-allyltoluene (σp = –0.17, weakly electron-donating) [1]. The net electronic difference between the target compound and estragole is Δσp = 0.81, representing a complete inversion of electronic character from donor to acceptor [1]. This electronic profile directly governs the reactivity of both the aromatic ring in electrophilic substitution and the allyl side-chain in addition and coupling reactions.

Physical organic chemistry Substituent effects Reactivity prediction

Volatility and Partitioning Profile: Boiling Point, Vapor Pressure, and logP Differentiation in the 4-Substituted Allylbenzene Series

1-Allyl-4-(trifluoromethyl)benzene exhibits a boiling point of 176.3 °C, which is approximately 39 °C lower than estragole (215–216 °C) despite having a molecular weight 25% higher (186.17 vs. 148.2 g/mol) . This anomalous volatility is attributable to weaker intermolecular forces in the absence of the polar methoxy group. The vapor pressure at 25 °C is 1.48 mmHg, approximately 7-fold higher than estragole (0.21 mmHg) . The octanol-water partition coefficient (logP) ranges from 3.43 to 4.01, substantially exceeding estragole (2.96), 4-allyltoluene (3.57), and allylbenzene (3.09) [1]. Density is also markedly higher (1.112 g/mL) compared to all non-fluorinated analogs (0.88–0.97 g/mL) .

Physicochemical profiling Volatility Lipophilicity Formulation science

Electroantennographic (EAG) Olfactory Response in Ceratitis capitata: strongest Antennal Depolarization Among 29 Structurally Diverse Aromatics

In a systematic head-to-head screening of 29 natural and synthetic aromatic compounds for antennal olfactory response in male Mediterranean fruit fly (Ceratitis capitata), 1-allyl-4-(trifluoromethyl)benzene (compound 11) elicited one of the strongest electroantennographic (EAG) responses, grouped among the top six responders alongside estragole (24), 4-allyltoluene (14), trans-anethole (9), o-eugenol (21), and 2-allylphenol (23) [1]. EAG responses were expressed as normalized percentages relative to a tea tree essential oil reference standard (1 mL saturated vapor), measured from 10 replicate males per group [1]. The CF₃-substituted compound produced a higher-amplitude EAG depolarization than its direct structural analogs allylbenzene (compound 10, which gave a weak EAG response) and was among the strongest overall in the panel [1].

Insect olfaction Semiochemistry Attractant screening Electroantennography

Short-Range Behavioral Attraction in C. capitata: Divergent Behavioral Activity Despite High EAG Response

In binary choice short-range bioassays with male C. capitata, 1-allyl-4-(trifluoromethyl)benzene (compound 11) showed a moderate behavioral response with 3.2 ± 1.3 responding flies (out of 50 per replicate, n = 5 replicates) [1]. This is substantially lower than the behavioral attraction elicited by estragole (24, 21.0 ± 9.0 responding flies), 4-allyltoluene (14, 8.8 ± 8.3), and the other top attractive compounds o-eugenol (21, 20.2 ± 4.3) and 2-allylphenol (23, 16.0 ± 3.8) [1]. However, the CF₃ compound still outperformed the unsubstituted allylbenzene (10, 1.4 ± 0.9) [1]. This divergence between strong EAG response and moderate behavioral attraction highlights a structure–activity relationship where the CF₃ group enhances peripheral olfactory detection but does not proportionally translate to behavioral output, a finding critical for attractant formulation strategies [1].

Behavioral bioassay Insect attractant Structure-activity relationship Integrated pest management

Enantioselective Copolymerization with CO: Isotactic Polyketone Formation and Spiroketal Isomerization Unique to the CF₃-Substituted Monomer

In a direct comparative study, 1-allyl-4-(trifluoromethyl)benzene was copolymerized with carbon monoxide alongside allylbenzene and 1-allyl-4-methoxybenzene (estragole) using a chiral palladium catalyst modified with dicyclohexyl{(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl}phosphine [1]. Productivities up to 95 g/(gPd·h) were achieved across the monomer set [1]. Critically, the isotactic polyketone derived from 1-allyl-4-(trifluoromethyl)benzene (3b) underwent isomerization to the corresponding spirocyclic poly[3-(arylmethyl)tetrahydrofuran-2,2-5,5-tetrayl-2-oxy-2-methylene] (4b) upon suspension in CHCl₃, a transformation that the atactic material did not undergo [1]. This isomerization, also observed for the allylbenzene-derived (3a → 4a) and methoxy-substituted (3c → 4c) copolymers, demonstrates that chain regularity (isotacticity) at the centers of chirality is a prerequisite for spiroketal conversion [1]. The CF₃ substituent's strong electron-withdrawing character differentiates the thermodynamic and solubility properties of the resulting spiroketal polymer compared to the non-fluorinated analogs.

Palladium catalysis Polyketone Enantioselective polymerization Spirocyclic polymer

Evidence-Backed Application Scenarios for 1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4) Based on Quantitative Differentiation Data


Insect Olfactory Research Probe: Peripheral Detection vs. Behavioral Output Studies in Tephritid Fruit Flies

The compound's dissociation between strong electroantennographic (EAG) response and moderate behavioral attraction in Ceratitis capitata [1] makes it a uniquely informative tool for studying olfactory coding. Its high logP (4.01) and 7-fold higher vapor pressure (1.48 mmHg) compared to the behaviorally potent estragole (0.21 mmHg) allow researchers to deliver high headspace concentrations for antennal receptor activation while observing the behavioral threshold independently. This compound is specifically suited for experiments designed to decouple peripheral olfactory sensitivity from downstream behavioral decision-making circuits in tephritid fruit fly neuroethology.

Synthesis of Fluorinated Isotactic Polyketones and Spiroketal Polymers via Pd-Catalyzed CO Copolymerization

1-Allyl-4-(trifluoromethyl)benzene serves as a para-CF₃-substituted monomer for enantioselective copolymerization with carbon monoxide, producing isotactic polyketones that undergo thermodynamically driven isomerization to spirocyclic polyketals upon suspension in chloroform [2]. The strong electron-withdrawing character (σp = +0.54) of the CF₃ substituent [3] differentiates the electronic and solubility profile of the resulting polymer compared to those derived from estragole (σp = –0.27) or allylbenzene. This application is directly supported by Di Benedetto and Consiglio (1997), which demonstrated productivity up to 95 g/(gPd·h) and complete spiroketal conversion for the isotactic material [2].

Synthetic Intermediate for Electron-Deficient Allylbenzene Derivatives via Regioselective Functionalization

The terminal allyl group provides a synthetic handle for metal-free, regio- and stereoselective conversion to linear (E)-allylic acetates and derivatives, as demonstrated by Bugarin et al. (2015), where 1-allyl-4-(trifluoromethyl)benzene gave the linear adduct in 72% yield as the sole product [4]. The strong electron-withdrawing CF₃ group (σp = +0.54) directs the regiochemical outcome [3]. This compound is the preferred starting material when the target molecule requires a para-CF₃-substituted phenyl ring with an allylic functionalization handle, especially where the electron-deficient character of the aromatic ring must be preserved through subsequent synthetic steps.

Physicochemical Reference Standard for logP, Volatility, and Density Calibration in the Allylbenzene Series

With a well-characterized boiling point (176.3 °C), vapor pressure (1.48 mmHg at 25 °C), logP (3.43–4.01), and density (1.112 g/mL) , 1-allyl-4-(trifluoromethyl)benzene occupies a distinct position within the para-substituted allylbenzene property landscape—higher density and logP than all non-fluorinated analogs, intermediate boiling point, and higher vapor pressure than estragole. This property cluster makes it suitable as a calibration or reference compound for chromatographic method development (GC and LC), vapor pressure measurement validation, and octanol-water partitioning studies involving fluorinated aromatic compounds.

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